N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile
Description
N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile is a bifunctional compound combining two distinct structural motifs:
- 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile: A fluorinated pyrazine derivative with a ketone (oxo) and cyano group, suggesting reactivity in nucleophilic additions or cyclization reactions.
This hybrid structure may serve as a precursor in pharmaceutical or agrochemical synthesis, leveraging the steric bulk of the cyclohexylamine moiety and the electronic effects of the pyrazine-carbonitrile system.
Properties
Molecular Formula |
C17H25FN4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H23N.C5H2FN3O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-4-2-8-5(10)3(1-7)9-4/h11-13H,1-10H2;2-3H |
InChI Key |
RWSZIMKTPZUARV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=NC(=O)C(N=C1F)C#N |
Origin of Product |
United States |
Preparation Methods
The preparation of N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile involves multiple synthetic routes. One common method starts with pyrazine-2,3-dione as the starting material. Through a series of chemical reactions, fluorine, hydrogen, and cyano groups are introduced . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and methanol . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure the purity and yield of the final product .
Chemical Reactions Analysis
N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Therapeutic Applications
N-cyclohexylcyclohexanamine; 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile has been investigated for various therapeutic properties:
Antiviral Activity
Research has indicated that compounds similar to N-cyclohexylcyclohexanamine; 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile exhibit antiviral properties. For instance, derivatives of pyrazine have shown efficacy against influenza viruses, suggesting potential use in antiviral drug development .
Anticancer Potential
Studies have demonstrated that pyrazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure may contribute to its ability to interact with specific cellular targets involved in cancer progression . A notable case study involved the synthesis of novel pyrazine-based compounds that exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research .
Neuroprotective Effects
There is emerging evidence that compounds containing the pyrazine moiety can protect neuronal cells from oxidative stress and neurodegeneration. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Research Findings
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal focused on the synthesis and evaluation of pyrazine derivatives. Among these, N-cyclohexylcyclohexanamine; 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile was highlighted for its potent antiviral activity against influenza A virus, demonstrating a promising lead for drug development .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of pyrazine-based compounds, including N-cyclohexylcyclohexanamine; 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile. The results showed that these compounds inhibited cell proliferation in various cancer types, with IC50 values indicating strong activity against leukemia and breast cancer cell lines .
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity . These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Key Differences:
Core Heterocycle :
- The target compound features a pyrazine ring, whereas the compared compound () contains a fused thiazolo-pyridine system. Pyrazines are aromatic six-membered rings with two nitrogen atoms at para positions, while thiazolo-pyridines incorporate sulfur and nitrogen, enhancing electronic diversity.
The amino group may participate in hydrogen bonding, influencing solubility and biological interactions.
Synthetic Pathways: The thiazolo-pyridine derivative is synthesized via cyclocondensation of pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one . In contrast, the target pyrazine-carbonitrile likely requires fluorination steps (e.g., halogen exchange or electrophilic substitution) and pyrazine ring formation, which may involve Hantzsch-type syntheses or condensation reactions.
Research Findings and Implications
- The thiazolo-pyridine derivative () demonstrates utility in constructing polyheterocyclic systems, which are prevalent in bioactive molecules. Its synthesis highlights the versatility of malononitrile precursors in forming carbonitrile-containing scaffolds .
- The fluorine atom’s electron-withdrawing effects could modulate the pyrazine ring’s electronic properties, influencing reactivity in cross-coupling or cycloaddition reactions.
Biological Activity
N-cyclohexylcyclohexanamine; 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile is a compound with significant biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a cyclohexanamine backbone, along with a 6-fluoro substituent and a pyrazine ring. Its molecular formula is CHFNO and it has a molecular weight of approximately 275.32 g/mol. The presence of the fluorine atom may enhance its lipophilicity, potentially affecting its interaction with biological targets.
Research indicates that N-cyclohexylcyclohexanamine; 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile acts primarily as a modulator of certain receptor systems. It has been shown to interact with the following biological pathways:
- Receptor Modulation : The compound exhibits activity as a ligand for various neurotransmitter receptors, which may include dopamine and serotonin receptors. This interaction can influence mood, cognition, and behavior.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant Effects | Demonstrated in animal models | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Antimicrobial | Effective against certain bacterial strains |
Case Studies and Research Findings
- Antidepressant Effects : A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of the compound in rodent models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting potential for treating depression .
- Anti-inflammatory Properties : Research conducted by the National Institutes of Health demonstrated that N-cyclohexylcyclohexanamine; 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile could effectively reduce inflammation markers in vitro. The compound was shown to lower levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in inflammatory diseases .
- Antimicrobial Activity : A recent investigation highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The study found that it inhibited bacterial growth by disrupting cell membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
